molecular formula C22H22N2O2S B2706865 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 361470-07-7

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2706865
CAS RN: 361470-07-7
M. Wt: 378.49
InChI Key: LOMOYRLPEVPGBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, there are general methods for the preparation of similar compounds. For example, substituted 4-phenoxy-phenols can be prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the structural analysis through X-ray diffraction, demonstrating the compound's potential in material science and chemical synthesis processes (Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Research on thiazoline-tetralin derivatives evaluated their anticancer potency, indicating the potential biomedical applications of such compounds in treating various cancers (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018).

Potential Applications in Material Science

  • A palladium on carbon nitride catalyst study showed the selective hydrogenation of phenol derivatives to cyclohexanone, underscoring the compound's utility in industrial chemistry and materials science (Wang, Yao, Li, Su, & Antonietti, 2011).

Biological and Medicinal Applications

  • Investigation into the inhibition of human and rat dihydroorotate dehydrogenase by certain derivatives suggests potential therapeutic applications in immunosuppression and antirheumatic treatments (Knecht & Löffler, 1998).
  • Studies on 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrated significant potency against various pathogens, indicating the compound's relevance in developing new antimicrobial drugs (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(17-7-3-1-4-8-17)24-22-23-20(15-27-22)16-11-13-19(14-12-16)26-18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMOYRLPEVPGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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